methyl 1-(4-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-(4-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 4-fluorobenzyl group at the 1-position and a thiomorpholinosulfonyl moiety at the 3-position. This compound is structurally related to kinase inhibitors and other therapeutic agents, as inferred from analogues in patents (e.g., ) .
Properties
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S2/c1-24-16(21)14-11-19(10-12-2-4-13(17)5-3-12)18-15(14)26(22,23)20-6-8-25-9-7-20/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWLZEOLPKJIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Attachment of the Thiomorpholinosulfonyl Group: This step involves the reaction of the pyrazole intermediate with thiomorpholine and sulfonyl chloride under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorobenzyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(4-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for targeting specific enzymes or receptors.
Pharmaceuticals: Development of novel therapeutic agents for treating diseases such as cancer or neurological disorders.
Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and mechanism of action in cellular and molecular biology.
Mechanism of Action
The mechanism of action of methyl 1-(4-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the thiomorpholinosulfonyl group can modulate the compound’s pharmacokinetic properties. The pyrazole ring is crucial for the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural Analogues
The following compounds share core pyrazole or sulfonamide motifs but differ in substituents, enabling comparative analysis:
a. Methyl 1-(3-Methoxybenzyl)-3-(Thiomorpholinosulfonyl)-1H-Pyrazole-4-Carboxylate ()
- Substituents : 3-methoxybenzyl (instead of 4-fluorobenzyl).
- Molecular Formula : C₁₇H₂₁N₃O₅S₂ (MW: 411.5) vs. the target compound’s estimated formula C₁₆H₁₈FN₃O₄S₂ (MW: ~412.48) .
b. Methyl 1-(Cyanomethyl)-3-(Piperidin-1-ylsulfonyl)-1H-Pyrazole-4-Carboxylate ()
- Substituents: Cyanomethyl at the 1-position; piperidine sulfonyl at the 3-position.
- Key Differences: The cyanomethyl group is smaller and more electron-withdrawing than fluorobenzyl, while piperidine sulfonyl lacks sulfur atoms present in thiomorpholine, reducing lipophilicity.
- Molecular Formula : C₁₂H₁₆N₄O₄S (MW: 312.35) .
c. Ethyl 1-(4-Methylphenyl)-5-Phenyl-4-Phenylsulfonyl-1H-Pyrazole-3-Carboxylate ()
- Substituents : Phenylsulfonyl and 4-methylphenyl groups.
- Key Differences : The phenylsulfonyl group lacks the thiomorpholine ring, and the ethyl ester may alter metabolic stability compared to methyl esters.
- Structural Data : Single-crystal X-ray study (R factor: 0.034) confirms planar pyrazole geometry, with sulfonyl groups influencing packing via S=O···H interactions .
Physicochemical Properties
- Lipophilicity: The 4-fluorobenzyl group in the target compound enhances lipophilicity compared to methoxy () or cyanomethyl () groups. Thiomorpholine’s sulfur atoms may further increase membrane permeability relative to piperidine .
- Solubility: Thiomorpholinosulfonyl’s sulfur could improve aqueous solubility via polar interactions, whereas phenylsulfonyl () relies on aromatic stacking .
Crystallographic and Conformational Analysis
- Structural Refinement : Compounds like were refined using SHELXL (), ensuring accurate bond lengths (mean C–C: 0.002 Å) and low R factors (0.034) .
- Packing Patterns : Mercury software () reveals that thiomorpholine-containing compounds may exhibit unique void spaces and intermolecular interactions (e.g., S···H bonds) compared to morpholine or piperidine analogues .
Biological Activity
Methyl 1-(4-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 341.37 g/mol. The compound features a pyrazole ring substituted with a 4-fluorobenzyl group and a thiomorpholinosulfonyl moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring through the condensation of hydrazine derivatives with appropriate carbonyl compounds, followed by the introduction of the thiomorpholino sulfonyl group. The detailed synthetic route can be summarized as follows:
- Formation of Pyrazole : Reacting an appropriate hydrazine with a carbonyl compound.
- Sulfonamide Formation : Introducing a thiomorpholino group through nucleophilic substitution.
- Esterification : Converting the carboxylic acid to an ester form using methyl iodide or similar reagents.
Antimicrobial Activity
Research has shown that compounds containing pyrazole moieties exhibit antimicrobial properties. A study evaluated various pyrazole derivatives, including those similar to this compound, and found that they possess significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. In cell line studies, it was observed to induce apoptosis in cancer cells through the activation of caspase pathways. The structure-activity relationship (SAR) indicates that modifications on the pyrazole ring can enhance its potency against various cancer types.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
